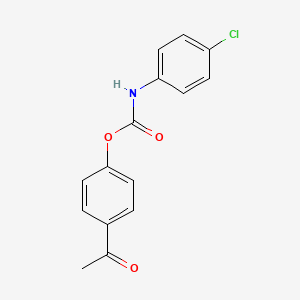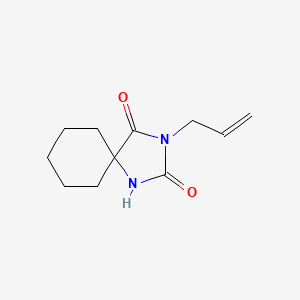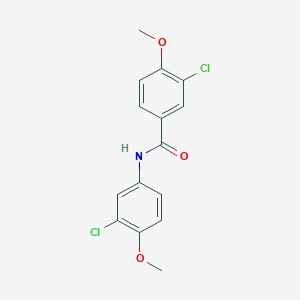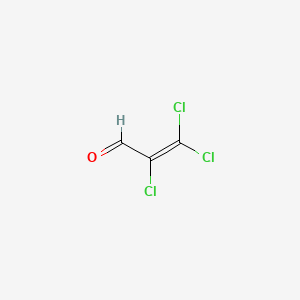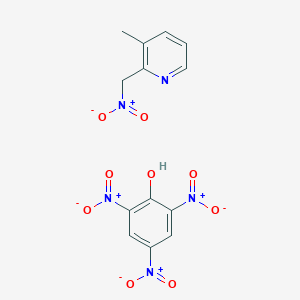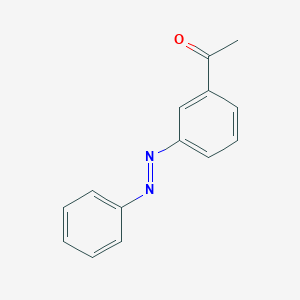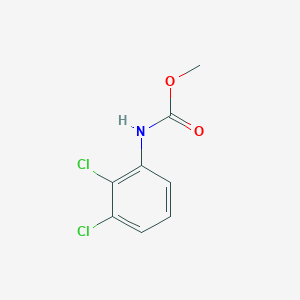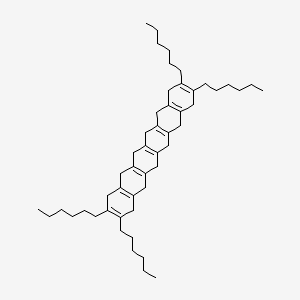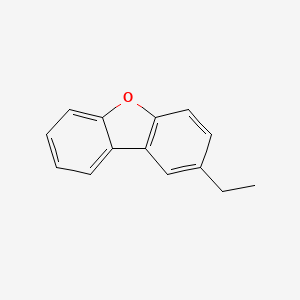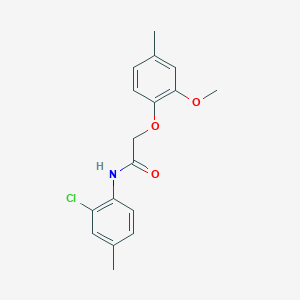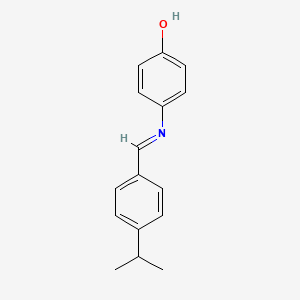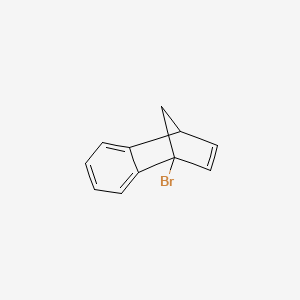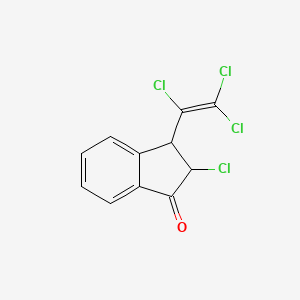![molecular formula C15H11Cl4N3O3 B15075501 2-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B15075501.png)
2-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-NITRO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE is a complex organic compound that belongs to the class of nitrobenzamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of nitro, chloro, and phenylamino groups in its structure suggests potential reactivity and functionality in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the benzamide ring using a nitrating agent such as nitric acid.
Chlorination: Incorporation of chlorine atoms through chlorination reactions, possibly using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: Formation of the amide bond by reacting the appropriate amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-NITRO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the chloro atoms.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition due to its reactive groups.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-NITRO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups could play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-NITROBENZAMIDE: Lacks the additional chloro and phenylamino groups, making it less complex.
N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE: Similar structure but without the nitro group.
2-CHLORO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE: Contains an additional chloro group on the benzamide ring.
Uniqueness
The unique combination of nitro, chloro, and phenylamino groups in 2-NITRO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE provides it with distinct reactivity and potential applications compared to its similar compounds. This makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H11Cl4N3O3 |
|---|---|
Molecular Weight |
423.1 g/mol |
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl4N3O3/c16-10-6-2-3-7-11(10)20-14(15(17,18)19)21-13(23)9-5-1-4-8-12(9)22(24)25/h1-8,14,20H,(H,21,23) |
InChI Key |
HZKWOYBWWXVNLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


